N,N-Di-2-propen-1-ylmethanesulfonamide
Description
N,N-Di-2-propen-1-ylmethanesulfonamide is a methanesulfonamide derivative featuring two allyl (2-propen-1-yl) groups attached to the nitrogen atom. This compound belongs to the sulfonamide class, characterized by a sulfonyl group linked to an amine. The allyl substituents confer unique reactivity and steric properties, making it a candidate for applications in polymer chemistry, catalysis, and medicinal chemistry. Its synthesis typically involves nucleophilic substitution of methanesulfonyl chloride with allylamines under controlled conditions .
Properties
CAS No. |
10124-88-6 |
|---|---|
Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)methanesulfonamide |
InChI |
InChI=1S/C7H13NO2S/c1-4-6-8(7-5-2)11(3,9)10/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
ZJRYOHXGGZEEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+(CH2=CHCH2)2NH→CH3SO2N(CH2=CHCH2)2+HCl
Industrial Production Methods: Industrial production of N,N-Diallylmethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The allyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Methanesulfonic acid derivatives.
Reduction: N,N-Diallylamine.
Substitution: Various substituted N,N-diallylmethanesulfonamide derivatives.
Scientific Research Applications
N,N-Diallylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diallylmethanesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The key differentiator of N,N-Di-2-propen-1-ylmethanesulfonamide lies in its allyl groups. Below is a comparison with structurally related methanesulfonamides:
Key Observations :
- Allyl Groups vs. Methyl Groups: The allyl substituents in the target compound enhance π-orbital conjugation and steric bulk compared to the methyl groups in Compound 6.
- Bulky vs. Linear Frameworks : Compound 36 incorporates a rigid bicyclic system and a ferrocene group, which drastically alters solubility and redox behavior compared to the allyl-substituted compound .
Reactivity Trends :
Physicochemical Properties
| Property | This compound | N,N-Dimethylmethanesulfonamide (Compound 8) | Compound 36 |
|---|---|---|---|
| Molecular Weight | ~219 g/mol | ~167 g/mol | ~630 g/mol |
| Solubility | Moderate in polar aprotic solvents | High in water and DMSO | Low in polar solvents |
| Thermal Stability | Decomposes above 150°C (allyl degradation) | Stable up to 250°C | Stable up to 300°C |
Notes:
- The allyl compound’s lower thermal stability is attributed to the labile C=C bonds, whereas Compound 36’s stability arises from its aromatic and organometallic components .
- Solubility differences highlight the impact of substituent polarity: methyl groups enhance hydrophilicity, while bulky/ferrocene groups reduce it.
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